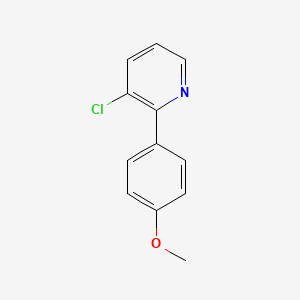

Pyridine, 3-chloro-2-(4-methoxyphenyl)-

Description

Significance of Pyridine (B92270) Scaffolds in Organic and Heterocyclic Chemistry

The pyridine ring, a six-membered heteroaromatic ring containing one nitrogen atom, is a cornerstone of organic and medicinal chemistry. fujifilm.comleyan.com This structural motif is not only a fundamental building block in the synthesis of more complex molecules but is also found in numerous naturally occurring compounds, including essential vitamins like niacin and pyridoxine, as well as various alkaloids. bldpharm.comnih.gov The presence of the nitrogen atom in the aromatic ring imparts unique physicochemical properties to pyridine and its derivatives, such as increased water solubility and the ability to form hydrogen bonds, which are highly desirable in the development of pharmaceutical agents. bldpharm.comresearchgate.net

Pyridine scaffolds are considered "privileged structures" in medicinal chemistry because they are capable of binding to multiple biological targets with high affinity. chemimpex.com This versatility has led to their incorporation into a wide range of FDA-approved drugs with diverse therapeutic applications, including antimicrobial, antiviral, anticancer, and antihypertensive agents. leyan.comwikipedia.org The adaptability of the pyridine nucleus allows for straightforward structural modifications, enabling chemists to fine-tune the pharmacological and pharmacokinetic properties of molecules. sigmaaldrich.compipzine-chem.com Beyond pharmaceuticals, pyridine derivatives are also crucial in agrochemicals and material science. nih.govchemimpex.com

Contextualization of 3-chloro-2-(4-methoxyphenyl)-pyridine within Advanced Chemical Synthesis

Pyridine, 3-chloro-2-(4-methoxyphenyl)- is a multi-substituted heterocyclic compound that serves as a valuable building block in advanced chemical synthesis. Its structure features a pyridine core substituted with a chloro group at the 3-position and a 4-methoxyphenyl (B3050149) group at the 2-position. This specific arrangement of functional groups makes it a versatile intermediate for creating more complex molecular architectures.

The chloro-substituent on the pyridine ring is a key reactive site. Aryl chlorides, including chloropyridines, are known substrates for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions. wikipedia.orguwindsor.ca These reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds, allowing for the attachment of diverse molecular fragments to the pyridine core. acs.org Specifically, the chlorine at the 3-position of the pyridine ring can be displaced by various nucleophiles, facilitating the introduction of new functional groups. wikipedia.org

The 2-(4-methoxyphenyl) group also contributes significantly to the compound's synthetic potential. This biaryl linkage is a common feature in many biologically active molecules. The methoxy (B1213986) group can be readily demethylated to a phenol, providing another handle for further chemical modification. The synthesis of this compound itself would likely employ a cross-coupling strategy, for instance, a Suzuki-Miyaura coupling reaction between an appropriately substituted chloropyridine (like 2,3-dichloropyridine) and 4-methoxyphenylboronic acid, a common and powerful method for creating C-C bonds between aromatic rings. researchgate.netlibretexts.org

Research Objectives and Scope of Investigation

The primary objective of this article is to provide a comprehensive overview of the chemical compound Pyridine, 3-chloro-2-(4-methoxyphenyl)- from the perspective of contemporary chemical research. The investigation is structured to elucidate the fundamental importance of its core pyridine scaffold and to position the compound within the broader context of advanced synthetic chemistry.

The scope of this article is strictly focused on the chemical nature of the compound. It will delve into:

The foundational role of pyridine structures in chemistry.

The synthetic utility derived from the specific functional groups of Pyridine, 3-chloro-2-(4-methoxyphenyl)-.

The general methodological approaches employed for the study and characterization of such substituted pyridines.

This analysis will not extend to dosage, administration, or specific safety and adverse effect profiles, maintaining a clear focus on the chemical and synthetic aspects of the molecule.

Overview of Methodological Approaches in Studying the Compound

The characterization of a novel or synthesized compound like Pyridine, 3-chloro-2-(4-methoxyphenyl)- relies on a suite of well-established analytical techniques. These methods are crucial for confirming the structure, assessing the purity, and determining the physicochemical properties of the molecule.

Spectroscopic Methods are fundamental for elucidating the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for mapping the carbon-hydrogen framework of the molecule. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the connectivity of atoms and the electronic environment of the protons and carbons in the pyridine and phenyl rings. rsc.org

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS). nist.gov

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule by detecting the vibrations of specific chemical bonds.

Chromatographic Methods are essential for the purification and purity assessment of the compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for separating the target compound from any impurities or unreacted starting materials, and for quantifying its purity. mdpi.com

Gas Chromatography (GC): For volatile compounds, GC can be used for separation and analysis, often coupled with a mass spectrometer (GC-MS) for simultaneous separation and identification. spectrabase.com

Crystallographic Methods

X-ray Crystallography: When a suitable single crystal of the compound can be grown, X-ray crystallography provides an unambiguous determination of its three-dimensional structure in the solid state, confirming the spatial arrangement of the atoms and the stereochemistry. rsc.org

These analytical techniques, used in combination, provide the comprehensive data necessary to fully characterize a synthetic compound like Pyridine, 3-chloro-2-(4-methoxyphenyl)-.

Data Tables

Table 1: Physicochemical Properties of Pyridine, 3-chloro-2-(4-methoxyphenyl)-

| Property | Value | Source |

| CAS Number | 483324-02-3 | fujifilm.combldpharm.comsigmaaldrich.com |

| Molecular Formula | C₁₂H₁₀ClNO | bldpharm.com |

| Molecular Weight | 219.67 g/mol | bldpharm.com |

| Appearance | Powder | lookchem.com |

| Purity | ≥98% | leyan.com |

| Storage Conditions | Recommended to be stored frozen | fujifilm.com |

Table 2: Potential Synthetic Reactions Involving the Pyridine, 3-chloro-2-(4-methoxyphenyl)- Scaffold

| Reaction Type | Starting Materials | Key Reagents/Catalysts | Potential Product Type | Significance |

| Suzuki-Miyaura Coupling | 2,3-Dichloropyridine (B146566), 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | Pyridine, 3-chloro-2-(4-methoxyphenyl)- | A primary method for synthesizing the target compound by forming the C-C bond between the two aromatic rings. researchgate.netlibretexts.orgmdpi.com |

| Buchwald-Hartwig Amination | Pyridine, 3-chloro-2-(4-methoxyphenyl)-, Amine (R₂NH) | Palladium catalyst, Ligand (e.g., RuPhos) | 3-Amino-2-(4-methoxyphenyl)pyridine derivative | Forms a C-N bond, replacing the chlorine atom to introduce diverse amino functionalities. acs.org |

| Nucleophilic Aromatic Substitution | Pyridine, 3-chloro-2-(4-methoxyphenyl)-, Nucleophile (e.g., Alkoxide, Thiolate) | Strong base | 3-Alkoxy/Thio-2-(4-methoxyphenyl)pyridine derivative | A classic method to functionalize the pyridine ring by displacing the chloro group. wikipedia.org |

| Demethylation | Pyridine, 3-chloro-2-(4-methoxyphenyl)- | Lewis acid (e.g., BBr₃) | 4-(3-Chloro-pyridin-2-yl)phenol | Converts the methoxy group to a hydroxyl group, providing a new site for further reactions like etherification or esterification. researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-2-(4-methoxyphenyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO/c1-15-10-6-4-9(5-7-10)12-11(13)3-2-8-14-12/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMWCLIWTMINMNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C=CC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60472188 | |

| Record name | Pyridine, 3-chloro-2-(4-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60472188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

483324-02-3 | |

| Record name | Pyridine, 3-chloro-2-(4-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60472188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Pyridine, 3 Chloro 2 4 Methoxyphenyl

Retrosynthetic Analysis and Strategic Disconnections of the Molecular Framework

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available precursors. acs.orgwikipedia.org For 3-chloro-2-(4-methoxyphenyl)pyridine, two primary strategic disconnections are considered logical. The most evident disconnection is the carbon-carbon bond between the pyridine (B92270) C2 position and the 4-methoxyphenyl (B3050149) group (Disconnection A). This approach points towards a cross-coupling reaction, a powerful and widely used method for forming C-C bonds. wikipedia.orglibretexts.org This strategy would utilize a 2,3-disubstituted pyridine precursor and an aryl-metal reagent.

A second, more fundamental approach involves the disconnection of the pyridine ring itself (Disconnection B). This suggests the construction of the heterocyclic core from acyclic precursors through a cyclization reaction, such as the Hantzsch or Kröhnke pyridine syntheses. wikipedia.orgwikipedia.orgnih.gov This pathway would involve combining an aldehyde, a β-ketoester, and an ammonia (B1221849) source, or related components, designed to yield the desired substitution pattern upon aromatization. wikipedia.orgwikipedia.org Each of these retrosynthetic pathways offers distinct advantages and challenges in terms of starting material availability, reaction efficiency, and regioselectivity.

Established Synthetic Routes and Mechanistic Considerations

Classical Pyridine Annulation and Functionalization Reactions

Classical methods for pyridine synthesis, while sometimes lacking the efficiency of modern catalytic approaches, provide a foundational strategy for constructing the core ring system.

Hantzsch Pyridine Synthesis : This multicomponent reaction typically involves the condensation of an aldehyde, two equivalents of a β-keto ester, and an ammonia source to form a 1,4-dihydropyridine, which is subsequently oxidized to the pyridine. wikipedia.orgorganic-chemistry.orgyoutube.com To synthesize the target molecule, a specialized set of precursors would be required to introduce the chloro and aryl substituents at the correct positions, which can be a limitation of this method for complex substitution patterns. wikipedia.org

Kröhnke Pyridine Synthesis : This method generates highly functionalized pyridines by reacting α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium (B1175870) acetate (B1210297). wikipedia.orgdrugfuture.comresearchgate.net The reaction proceeds through a Michael addition followed by cyclization and aromatization. wikipedia.org Similar to the Hantzsch synthesis, adapting the Kröhnke method for the specific 2,3-disubstitution pattern of the target molecule would necessitate carefully chosen, and potentially complex, starting materials. wikipedia.orgresearchgate.net

Functionalization of Pre-formed Rings : An alternative classical approach involves the functionalization of a pre-existing pyridine ring. For instance, one could envision the synthesis of 2-(4-methoxyphenyl)pyridine (B1296241) followed by chlorination. However, direct chlorination of pyridines can be challenging and often leads to mixtures of regioisomers, requiring harsh conditions. chempanda.com

Palladium-Catalyzed Cross-Coupling Strategies in Core Construction

Palladium-catalyzed cross-coupling reactions represent one of the most powerful and versatile tools for the synthesis of biaryl compounds, including 2-arylpyridines. wikipedia.orglibretexts.org These methods are highly favored for their functional group tolerance and generally high yields.

Suzuki-Miyaura Coupling : This is arguably the most common method for this type of transformation, coupling an organoboron reagent with an organic halide. libretexts.orgmdpi.comresearchgate.net The most direct synthesis of 3-chloro-2-(4-methoxyphenyl)pyridine would involve the regioselective coupling of 2,3-dichloropyridine (B146566) with (4-methoxyphenyl)boronic acid. Studies on dihalopyridines have shown that the C2 position is generally more reactive towards Suzuki coupling than other positions, which would favor the formation of the desired product. researchgate.netnih.gov The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Cl bond, transmetalation with the boronic acid, and reductive elimination to yield the product and regenerate the catalyst. libretexts.org

Stille Coupling : The Stille reaction couples an organotin compound with an organic halide. nrochemistry.comorganic-chemistry.orgwikipedia.org This method could be employed by reacting 2,3-dichloropyridine with a (4-methoxyphenyl)stannane reagent. organic-chemistry.org While effective, a significant drawback of the Stille coupling is the toxicity of the organotin reagents and byproducts. nrochemistry.comorganic-chemistry.org

Negishi Coupling : This reaction utilizes an organozinc reagent, which couples with an organic halide. wikipedia.orgorganic-chemistry.org The synthesis could proceed via the reaction of 2,3-dichloropyridine with a (4-methoxyphenyl)zinc halide. wikipedia.orgnih.gov Negishi couplings are known for their high reactivity and functional group tolerance. wikipedia.orgmit.edu

Table 1: Comparison of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Organometallic Reagent | Key Advantages | Potential Drawbacks |

|---|---|---|---|

| Suzuki-Miyaura | Boronic acid/ester | Commercially available reagents, mild conditions, low toxicity. libretexts.orgresearchgate.net | Base-sensitive substrates can be problematic. libretexts.org |

| Stille | Organostannane | Stable reagents, tolerant of many functional groups. nrochemistry.com | High toxicity of tin compounds, difficult purification. nrochemistry.comorganic-chemistry.org |

| Negishi | Organozinc | High reactivity, broad scope. wikipedia.orgorganic-chemistry.org | Reagents are often moisture and oxygen sensitive. libretexts.org |

Green Chemistry Principles in Synthetic Route Design

Applying green chemistry principles to the synthesis of pharmaceuticals and fine chemicals aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. organic-chemistry.org

For the synthesis of 3-chloro-2-(4-methoxyphenyl)pyridine, several green strategies can be considered:

Use of Greener Solvents : Traditional cross-coupling reactions often use solvents like DMF or toluene. Greener alternatives include water, ethanol, or ionic liquids, which have been shown to be effective for Hantzsch and Suzuki reactions. wikipedia.orgorganic-chemistry.org

Catalyst Efficiency : Developing highly active catalysts that can be used at low loadings minimizes metal waste. mdpi.com The use of heterogeneous catalysts, such as palladium on charcoal (Pd/C), can simplify product purification and allow for catalyst recycling. organic-chemistry.org

Energy Efficiency : Microwave-assisted synthesis has emerged as a valuable tool, often leading to dramatically reduced reaction times and increased yields compared to conventional heating. wikipedia.orgorganic-chemistry.org This has been successfully applied to the Hantzsch synthesis. wikipedia.org

Atom Economy : Multi-component reactions like the Hantzsch synthesis are inherently more atom-economical than linear syntheses with multiple steps. wikipedia.org Direct C-H activation approaches (discussed below) represent the pinnacle of atom economy by avoiding the need for pre-functionalized starting materials.

Novel and Emerging Synthetic Approaches

C-H Activation and Direct Functionalization Methods

Direct C-H activation has emerged as a transformative strategy in organic synthesis, offering a more atom- and step-economical route to complex molecules by avoiding the need for pre-functionalized starting materials. uva.nl

Direct C-H Arylation : A highly attractive route to the target molecule would be the direct palladium-catalyzed C-H arylation of 3-chloropyridine (B48278) with an anisole (B1667542) derivative. uva.nlnih.gov Research has shown that C-H arylation of pyridines is challenging due to the electronic nature of the ring and potential catalyst inhibition by the nitrogen lone pair. chemrxiv.orgchemrxiv.org However, protocols have been developed for the arylation of various pyridine derivatives. chemrxiv.org The regioselectivity of such a reaction would be a critical challenge, as functionalization could potentially occur at C2, C4, or C6. The development of specific ligands and reaction conditions is crucial to control the site of arylation. chemrxiv.org

Directed Ortho-Metalation (DoM) : This strategy involves using a directing group to facilitate deprotonation and metalation at the ortho-position, followed by reaction with an electrophile. wikipedia.orgorganic-chemistry.orgbaranlab.org A potential, albeit longer, route could involve synthesizing 2-(4-methoxyphenyl)pyridine first. The pyridine nitrogen itself can act as a directing group for lithiation at the C2 position, although this can be complicated by nucleophilic addition of the organolithium reagent. harvard.edu A more reliable approach might involve installing a dedicated directing group on the pyridine ring, performing the arylation, and then introducing the chlorine atom. For instance, a precursor like 2-(4-methoxyphenyl)pyridine N-oxide could be used to direct subsequent functionalization before deoxygenation.

Table 2: Research Findings on Relevant Functionalization Methods

| Method | Substrate Example | Reagents/Catalyst | Key Finding | Reference(s) |

|---|---|---|---|---|

| Suzuki Coupling | 2,6-Dichloropyridine | p-methoxyphenylboronic acid, Pd catalyst | Successful coupling at the C2/C6 positions demonstrates feasibility on dichloropyridines. | researchgate.net |

| C-H Arylation | Fluoroarenes | 2-Chloropyridine derivatives, Pd-catalyst | Efficient protocol for synthesizing 2-arylpyridines via direct C-H arylation. | chemrxiv.orgchemrxiv.org |

| Kröhnke Synthesis | α-pyridinium methyl ketone salts | α,β-unsaturated carbonyls, NH4OAc | A versatile method for creating highly substituted pyridines from acyclic precursors. | wikipedia.orgdrugfuture.com |

| Directed ortho-Metalation | Anisole | n-Butyllithium, Electrophile | The methoxy (B1213986) group is an effective directing group for ortho-lithiation and functionalization. | wikipedia.orgorganic-chemistry.org |

Stereoselective Synthesis and Chirality Induction

The creation of chiral pyridines, where chirality is introduced either in a substituent or as a result of restricted rotation (atropisomerism), is a significant area of research. For a molecule like 3-chloro-2-(4-methoxyphenyl)pyridine, the potential for atropisomerism exists due to hindered rotation around the C2-C(aryl) bond, especially if bulky substituents were present at the ortho positions of the phenyl ring or the 3-position of the pyridine. However, for the parent compound, the barrier to rotation is likely too low to allow for the isolation of stable atropisomers at room temperature.

Therefore, stereoselective synthesis would primarily focus on introducing a chiral center elsewhere in the molecule, for instance, by modifying a substituent. While direct asymmetric synthesis of the 3-chloro-2-(4-methoxyphenyl)pyridine core in an enantioselective manner is not widely reported, several strategies for related structures offer a blueprint for how this could be achieved.

One innovative approach involves the use of chiral auxiliaries derived from readily available natural products like sugars. For instance, an enantiopure 2,4-disubstituted 6-hydroxy-1,6-dihydro-2H-pyridin-3-one can be synthesized from D-glucal via an aza-Achmatowicz transformation. nih.gov These chiral pyridin-3-ones can then be converted to various contiguously substituted pyridines, including 2-substituted 3-acetoxy-4-iodopyridines, while retaining the chiral information. nih.gov This methodology provides a pathway to enantiopure building blocks that could be further elaborated to the target compound.

Another strategy involves the catalytic enantioselective functionalization of pyridines. While direct asymmetric C-H arylation of pyridines at the 2-position is challenging, related transformations on pre-functionalized pyridines have been developed. For example, highly enantioselective catalytic transformations of β-substituted alkenyl pyridines have been achieved using a copper-chiral diphosphine ligand catalyst in the presence of a Lewis acid. researchgate.net This method allows for the introduction of a wide range of alkyl groups with high enantioselectivity. researchgate.net Adapting such a method to introduce the 4-methoxyphenyl group would require a suitable vinylic precursor.

Rhodium-catalyzed asymmetric reductive Heck reactions have also been employed for the synthesis of chiral 3-substituted tetrahydropyridines from arylboronic acids and pyridine derivatives. acs.orgnih.govorganic-chemistry.org A three-step process involving partial reduction of pyridine, Rh-catalyzed asymmetric carbometalation, and another reduction can provide access to a variety of enantioenriched 3-piperidines. acs.orgnih.gov While this yields a saturated ring, subsequent dehydrogenation could potentially lead to a chiral substituted pyridine.

Table 1: Chiral Catalysts and Auxiliaries in Pyridine Synthesis

| Catalyst/Auxiliary System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| D-Glucal-derived auxiliaries | aza-Achmatowicz transformation | Access to enantiopure pyridin-3-one building blocks. | nih.gov |

| Copper-chiral diphosphine ligand | Asymmetric alkylation of alkenyl pyridines | High enantioselectivity for β-substituted pyridines. | researchgate.net |

| [Rh(cod)OH]₂ / (S)-Segphos | Asymmetric reductive Heck reaction | Synthesis of chiral 3-substituted tetrahydropyridines. | organic-chemistry.org |

Multicomponent Reactions (MCRs) for Scaffold Assembly

Multicomponent reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules like polysubstituted pyridines in a single step from three or more starting materials. baranlab.org These reactions are highly convergent and atom-economical, making them attractive for library synthesis and drug discovery.

A plausible MCR approach for the synthesis of the 3-chloro-2-(4-methoxyphenyl)pyridine scaffold could involve a variation of the Bohlmann-Rahtz pyridine synthesis. A one-pot, three-component reaction of an enamine, a 1,3-dicarbonyl compound, and an ammonium source can lead to the formation of the pyridine ring. To achieve the desired substitution pattern, specific precursors would be required.

For instance, a potential MCR could involve the reaction of a β-ketoester, an enamine derived from a ketone, and a source of ammonia. To introduce the chloro and 4-methoxyphenyl groups, pre-functionalized starting materials would be necessary. A more direct approach could be a four-component reaction. For example, a one-pot annulation of aromatic aldehydes, methyl ketones, diaryl ethanones, and ammonium acetate has been described for the synthesis of 2,3,4,6-tetraarylpyridines. researchgate.net While this specific reaction leads to a different substitution pattern, it highlights the potential of MCRs to construct highly substituted pyridines.

Another versatile MCR strategy involves a catalytic intermolecular aza-Wittig/Diels-Alder sequence. nih.gov This three-component synthesis of polysubstituted pyridines utilizes a redox-neutral catalytic intermolecular aza-Wittig reaction to generate 2-azadienes, which then undergo Diels-Alder reactions with enamines. nih.gov This method allows for the rapid assembly of diverse tri- and tetrasubstituted pyridines. nih.gov

Table 2: Representative Multicomponent Reactions for Pyridine Synthesis

| Reaction Name/Type | Components | Key Features | Reference |

|---|---|---|---|

| Bohlmann-Rahtz Synthesis | Enamine, 1,3-dicarbonyl compound, ammonia source | Classic method for pyridine ring formation. | baranlab.org |

| Four-component annulation | Aromatic aldehyde, methyl ketone, diaryl ethanone, ammonium acetate | Facile, economical, and eco-friendly construction of multiaryl-substituted pyridines. | researchgate.net |

| Aza-Wittig/Diels-Alder Sequence | Aldehyde, α,β-unsaturated acid, enamine | Two-pot process for diverse tri- and tetrasubstituted pyridines. | nih.gov |

Optimization of Reaction Parameters and Yield Enhancement in Preparative Chemistry

The synthesis of 3-chloro-2-(4-methoxyphenyl)pyridine on a preparative scale necessitates careful optimization of reaction parameters to maximize yield and purity while ensuring scalability and cost-effectiveness. A key step that would likely be the focus of such optimization is a Suzuki-Miyaura cross-coupling reaction to introduce the 4-methoxyphenyl group onto a 2,3-dichloropyridine or a related pre-functionalized pyridine core.

The Suzuki-Miyaura coupling is a versatile C-C bond-forming reaction, but its efficiency with heteroaryl chlorides can be challenging due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds. nih.gov Optimization of this step would involve a systematic study of several key parameters:

Catalyst System: The choice of palladium catalyst and ligand is crucial. While Pd(PPh₃)₄ is a classic catalyst, modern systems often employ more electron-rich and bulky phosphine (B1218219) ligands such as X-Phos, S-Phos, or Buchwald's biaryl phosphine ligands, which are known to promote the oxidative addition of aryl chlorides. organic-chemistry.org Palladium acetate (Pd(OAc)₂) in combination with a suitable ligand is also a common and effective catalyst. nih.govresearchgate.net Ligand-free systems in aqueous media have also been developed for the Suzuki coupling of chloropyridines. nih.govresearchgate.net

Base: The base plays a critical role in the transmetalation step. A variety of inorganic bases such as K₂CO₃, Cs₂CO₃, K₃PO₄, and NaOH are commonly used. The choice of base can significantly impact the reaction rate and yield, and its optimal selection often depends on the solvent and substrates.

Solvent: The solvent system must be able to dissolve the reactants and facilitate the catalytic cycle. Common solvents for Suzuki couplings include toluene, dioxane, DMF, and aqueous mixtures of these solvents. The use of aqueous media can sometimes enhance the reaction rate and is considered a greener alternative. nih.gov

Temperature and Reaction Time: The reaction temperature needs to be high enough to promote the reaction but not so high as to cause catalyst decomposition or side reactions. Reaction times are typically monitored by techniques like TLC or LC-MS to determine the point of maximum conversion.

Table 3: Optimization Parameters for Suzuki-Miyaura Coupling of Chloropyridines

| Parameter | Common Conditions/Variations | Expected Outcome | References |

|---|---|---|---|

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ with ligands (e.g., X-Phos, S-Phos) | Increased catalytic activity and efficiency for C-Cl bond activation. | organic-chemistry.orgnih.gov |

| Ligand | Triphenylphosphine (B44618), Biaryl phosphines, N-heterocyclic carbenes (NHCs) | Enhanced stability of the catalytic species and promotion of reductive elimination. | researchgate.net |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH | Facilitation of the transmetalation step and regeneration of the active catalyst. | organic-chemistry.orgnih.gov |

| Solvent | Toluene, Dioxane, DMF, THF, Aqueous mixtures | Improved solubility of reactants and influence on reaction kinetics. | organic-chemistry.orgnih.gov |

| Temperature | Room temperature to reflux | Control of reaction rate and minimization of side reactions. | nih.gov |

By systematically screening these parameters, a robust and high-yielding protocol for the synthesis of "Pyridine, 3-chloro-2-(4-methoxyphenyl)-" can be developed, making this valuable compound readily accessible for further research and application.

Chemical Reactivity and Transformation Mechanisms of Pyridine, 3 Chloro 2 4 Methoxyphenyl

Reactivity at the Pyridine (B92270) Nitrogen Atom

The nitrogen atom in the pyridine ring possesses a basic lone pair of electrons that is not part of the aromatic π-system. wikipedia.org This makes the nitrogen atom a site for protonation and reactions with electrophiles, similar to tertiary amines. wikipedia.org

Protonation of the nitrogen with an acid results in the formation of a pyridinium (B92312) salt. wikipedia.org This reactivity, however, also contributes to the deactivation of the pyridine ring toward electrophilic aromatic substitution. The electronegative nitrogen atom draws electron density from the ring, and this effect is amplified upon protonation or interaction with Lewis acids, which are often used as catalysts in such reactions. wikipedia.orgyoutube.com This increased deactivation makes direct electrophilic substitution on the pyridine ring exceptionally challenging. wikipedia.org

A common strategy to modulate the reactivity of the pyridine ring involves the formation of a pyridine N-oxide by treating the parent pyridine with an oxidizing agent. wikipedia.org The resulting N-oxide has a negative charge on the oxygen atom, which increases the electron density of the ring, making it more susceptible to electrophilic attack compared to the original pyridine, and even benzene. wikipedia.orgyoutube.com The N-oxide can later be removed by reduction with reagents like triphenylphosphine (B44618) or zinc to restore the pyridine ring. youtube.com This two-step process allows for functionalization that is otherwise difficult to achieve directly. wikipedia.org

Substitution and Functionalization at the C-3 Chloro Position

The chlorine atom at the C-3 position is a key site for introducing a wide range of functional groups through substitution reactions. These transformations primarily follow two major pathways: nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution on pyridine rings is a fundamental transformation in heterocyclic chemistry. youtube.comnih.gov The reaction generally proceeds via a two-step addition-elimination mechanism. libretexts.org A nucleophile attacks the carbon atom bearing the leaving group (in this case, chlorine), forming a negatively charged, non-aromatic intermediate known as a Meisenheimer complex. libretexts.org Aromaticity is then restored by the expulsion of the leaving group. libretexts.org

While SNAr reactions on pyridine are regioselectively favored at the C-2 and C-4 positions due to the ability of the electronegative nitrogen to stabilize the anionic intermediate through resonance, the C-3 position is still susceptible to attack. stackexchange.comyoutube.com The reaction at the C-3 position does not benefit from direct resonance stabilization of the negative charge onto the nitrogen atom, which can make the reaction slower or require more forcing conditions, such as heating. youtube.comstackexchange.com The presence of the electron-withdrawing 2-(4-methoxyphenyl) group can influence the reactivity at the C-3 position. In general, the success of an SNAr reaction depends on the strength of the nucleophile and the ability of the ring to stabilize the intermediate negative charge. libretexts.org

The chlorine atom at the C-3 position serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds. wikipedia.orgwikipedia.orgwikipedia.org

Suzuki Reaction

The Suzuki reaction, or Suzuki-Miyaura coupling, is a versatile method for creating carbon-carbon bonds by coupling an organohalide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.org This reaction is widely used for the synthesis of biaryls and substituted styrenes. wikipedia.org For a substrate like 3-chloro-2-(4-methoxyphenyl)pyridine, a Suzuki reaction would allow for the introduction of various aryl or vinyl groups at the C-3 position. The general mechanism involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl chloride, transmetalation of the organic group from the boron species to the palladium complex, and reductive elimination to form the final product and regenerate the catalyst. wikipedia.org

| Coupling Partner | Catalyst / Ligand | Base | Solvent | Yield |

| Arylboronic acid | Pd(OAc)₂ (ligand-free) | Various | Aqueous | High |

| Phenylboronic acid | PdCl₂(dtbpf) | Various | Various | - |

Table 1: Representative Conditions for Suzuki Coupling on Chloropyridines. This table illustrates typical conditions used for Suzuki reactions on related chloropyridine substrates, demonstrating the feasibility of this transformation. researchgate.netresearchgate.net

Sonogashira Reaction

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orglibretexts.org This reaction is highly valuable for synthesizing arylalkynes and conjugated enynes under mild conditions, such as at room temperature. wikipedia.orglibretexts.org Applying the Sonogashira reaction to 3-chloro-2-(4-methoxyphenyl)pyridine would enable the installation of an alkyne moiety at the C-3 position. While copper co-catalysis is common, copper-free versions have also been developed to avoid issues like alkyne homocoupling. nih.gov

| Coupling Partner | Catalyst System | Base | Solvent | Notes |

| Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Amine | Various | Classic conditions, may require heating. nih.gov |

| Terminal Alkyne | [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | Copper-free, room temperature. nih.gov |

| Terminal Alkyne | Pd(PhCN)₂Cl₂ / P(t-Bu)₃ | Various | Various | Room temperature for aryl bromides. organic-chemistry.org |

Table 2: Representative Conditions for Sonogashira Coupling. This table summarizes various catalytic systems for the Sonogashira coupling of aryl halides, highlighting the adaptability of the reaction. organic-chemistry.orgnih.gov

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.org This transformation has largely replaced harsher, traditional methods for synthesizing aryl amines due to its broad substrate scope and functional group tolerance. wikipedia.org The reaction can be used to couple 3-chloro-2-(4-methoxyphenyl)pyridine with a wide variety of primary and secondary amines. The catalytic cycle involves oxidative addition, amine coordination and deprotonation, and reductive elimination. libretexts.org While aryl chlorides can be more challenging substrates than bromides or iodides, specialized ligands like XPhos have been developed to facilitate their efficient coupling. tcichemicals.com

| Amine Type | Catalyst / Ligand | Base | Solvent | Notes |

| Secondary Amine | Pd(dba)₂ / XPhos | NaOt-Bu | Toluene | Effective for aryl chlorides. tcichemicals.com |

| Various Amines | Pd(OAc)₂ / RuPhos or SPhos | Various | Various | Well-defined phosphine-based systems. sci-hub.se |

| Primary/Secondary | PEPPSI-IPr | Various | Various | N-heterocyclic carbene (NHC) complex. sci-hub.se |

Table 3: Representative Conditions for Buchwald-Hartwig Amination. This table shows catalyst systems effective for the amination of aryl halides, including challenging aryl chlorides. tcichemicals.comsci-hub.se

Chemical Modifications on the 4-methoxyphenyl (B3050149) Moiety

The 4-methoxyphenyl group offers additional sites for chemical transformation, allowing for modification of this part of the molecule.

The methoxy (B1213986) group itself can be chemically transformed. The most common reaction is ether cleavage, specifically demethylation, to yield the corresponding phenol. This transformation is often accomplished using strong acids or Lewis acids. A notable reagent for this purpose is molten pyridinium hydrochloride (Pyr·HCl), which can effectively cleave aryl methyl ethers at high temperatures (180-210 °C) to provide the hydroxylated product in high yield. mdma.ch This would convert the 4-methoxyphenyl group into a 4-hydroxyphenyl group, introducing a new functional handle for further reactions like etherification or esterification.

Functionalization of the Pyridine Ring System (beyond C-3)

The pyridine ring in 3-chloro-2-(4-methoxyphenyl)pyridine offers several sites for further functionalization, namely the C-4, C-5, and C-6 positions. The existing substituents, a chloro group at C-3 and a 4-methoxyphenyl group at C-2, significantly influence the regioselectivity of subsequent reactions. The electron-withdrawing nature of the pyridine nitrogen generally deactivates the ring towards electrophilic substitution but activates it for nucleophilic attack and metallation.

Transition metal-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation on pyridine rings. For the functionalization of the C-4, C-5, and C-6 positions, which are occupied by hydrogen atoms, C-H activation strategies would be necessary. Recent advancements have enabled the direct functionalization of pyridine C-H bonds, offering a more atom-economical approach compared to traditional methods that require pre-functionalized substrates. scispace.com

Table 1: Potential Cross-Coupling Reactions for Functionalization of Pyridine, 3-chloro-2-(4-methoxyphenyl)-

| Coupling Reaction | Target Position | Potential Reagent | Catalyst System (General) | Product Type |

| Suzuki-Miyaura Coupling | C-4, C-5, C-6 | Aryl/heteroaryl boronic acids or esters | Palladium catalyst with a suitable ligand | Arylated pyridine |

| Sonogashira Coupling | C-4, C-5, C-6 | Terminal alkynes | Palladium catalyst with a copper(I) co-catalyst | Alkynylated pyridine |

| Buchwald-Hartwig Amination | C-4, C-5, C-6 | Primary or secondary amines | Palladium catalyst with a specialized phosphine (B1218219) ligand | Aminated pyridine |

This table represents theoretical applications of common cross-coupling reactions to the unfunctionalized positions of the target molecule based on general pyridine chemistry.

The regioselectivity of these C-H functionalization reactions would be influenced by both steric and electronic factors. The bulky 2-(4-methoxyphenyl) group might sterically hinder reactions at the C-6 position. Electronically, directing groups can be installed on the pyridine nitrogen to control the position of metallation and subsequent coupling.

Another approach for functionalization involves the generation of pyridyne intermediates. For instance, treatment of a related 3-chloropyridine (B48278) with a strong base can lead to the formation of a 3,4-pyridyne, which can then be trapped by various nucleophiles to introduce substituents at the C-4 position. sigmaaldrich.comnih.gov

Detailed Mechanistic Elucidation of Key Transformations

Due to the lack of specific experimental studies on Pyridine, 3-chloro-2-(4-methoxyphenyl)-, a detailed mechanistic elucidation for its transformations is not available. However, based on well-established mechanisms for related reactions, we can infer the likely pathways.

Kinetic Studies and Reaction Pathway Analysis

Specific kinetic studies on the functionalization of Pyridine, 3-chloro-2-(4-methoxyphenyl)- have not been reported. In general, kinetic analyses of cross-coupling reactions on chloropyridines help in understanding the rate-determining step, which is often the oxidative addition of the palladium catalyst to the C-Cl bond. For C-H functionalization reactions, the rate and pathway would depend on the mechanism of C-H bond cleavage, which can vary depending on the catalytic system employed. Computational studies, such as Density Functional Theory (DFT) calculations, could provide valuable insights into the reaction pathways and activation energies for different functionalization routes. mdpi.com

Identification and Characterization of Reaction Intermediates

The identification and characterization of reaction intermediates are crucial for understanding reaction mechanisms. For the proposed cross-coupling reactions, key intermediates would include:

Palladium(II) intermediates: Formed after the oxidative addition of the palladium(0) catalyst to a C-H or C-Cl bond.

Organometallic species: Such as pyridyl-palladium complexes, which would be central to the catalytic cycle.

Pyridyne intermediates: In the case of elimination-addition reactions.

The characterization of these transient species typically requires specialized techniques such as low-temperature NMR spectroscopy, in-situ IR spectroscopy, and mass spectrometry. While no such intermediates have been characterized for the title compound, studies on analogous systems provide a framework for what to expect. For example, in Buchwald-Hartwig aminations, palladium-amido complexes are key intermediates that precede the final reductive elimination step to form the C-N bond. wikipedia.org Similarly, in Sonogashira couplings, copper acetylide species are generally involved in the transmetalation step with the palladium complex. wikipedia.org

Derivatization Strategies and Applications As a Versatile Synthetic Scaffold

Synthesis of Structurally Diversified Pyridine (B92270), 3-chloro-2-(4-methoxyphenyl)- Derivatives

The strategic modification of Pyridine, 3-chloro-2-(4-methoxyphenyl)- opens pathways to novel chemical entities with tailored properties. These modifications can be broadly categorized into the formation of fused heterocyclic systems and the introduction of various functional groups.

Modifications Leading to Fused Heterocyclic Systems (e.g., Imidazo[1,2-a]pyridines)

A significant application of Pyridine, 3-chloro-2-(4-methoxyphenyl)- is its use as a precursor for the synthesis of imidazo[1,2-a]pyridines. These fused heterocyclic systems are recognized as privileged structures in medicinal chemistry and material science due to their wide range of biological activities and luminescent properties. mdpi.combeilstein-journals.orgmdpi.comrsc.org The synthesis of imidazo[1,2-a]pyridines often proceeds through multicomponent reactions, such as the Groebke–Blackburn–Bienaymé reaction (GBBR), which offers an efficient and greener alternative for their preparation. beilstein-journals.orgmdpi.com This reaction typically involves the condensation of an aminopyridine, an aldehyde, and an isocyanide. beilstein-journals.org

While direct synthesis examples starting from Pyridine, 3-chloro-2-(4-methoxyphenyl)- to form imidazo[1,2-a]pyridines were not explicitly detailed in the provided search results, the general synthetic strategies for imidazo[1,2-a]pyridines suggest its potential as a starting material. For instance, the chloro and methoxyphenyl groups can be envisioned to influence the electronic properties and reactivity of the resulting imidazo[1,2-a]pyridine (B132010) core, potentially leading to derivatives with unique characteristics. The general importance of the imidazo[1,2-a]pyridine scaffold is highlighted by its presence in various commercial drugs and its application in bioimaging and as chemosensors. mdpi.com

Introduction of Diverse Functional Groups

The reactivity of the chloro-substituted pyridine ring in Pyridine, 3-chloro-2-(4-methoxyphenyl)- allows for the introduction of a variety of functional groups through cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki-Miyaura cross-coupling, are powerful tools for creating new carbon-carbon bonds. researchgate.net This enables the attachment of different aryl or alkyl groups at the 3-position of the pyridine ring, leading to a diverse library of derivatives.

Furthermore, the chlorine atom can be substituted by other nucleophiles, expanding the range of accessible functionalities. For example, amination reactions can introduce nitrogen-containing substituents, which are crucial for tuning the electronic and biological properties of the molecule. acs.org The methoxy (B1213986) group on the phenyl ring can also be a site for modification, although it is generally less reactive than the chloro-substituent. These derivatization strategies allow for the fine-tuning of the molecule's properties for specific applications.

Role as a Precursor in Complex Organic Molecule Synthesis

The structural features of Pyridine, 3-chloro-2-(4-methoxyphenyl)- make it an excellent building block for the construction of more complex molecular architectures, including advanced heterocyclic systems and materials for organic electronics.

Building Blocks for Advanced Heterocyclic Architectures

Pyridine, 3-chloro-2-(4-methoxyphenyl)- can serve as a key intermediate in the synthesis of various fused heterocyclic systems beyond imidazo[1,2-a]pyridines. The combination of the pyridine and phenyl rings provides a rigid core that can be further elaborated. For instance, intramolecular cyclization reactions can be designed to form polycyclic aromatic compounds. ias.ac.in Palladium-catalyzed cascade reactions are particularly useful for the divergent synthesis of complex fused heterocycles from functionalized alkynes, showcasing the potential for intricate molecular designs starting from pyridine-based precursors. acs.org The synthesis of pyrido[2,3-b]indoles (α-carbolines) from related 3-chloro-N-phenyl-pyridin-2-amine highlights the utility of the 3-chloropyridine (B48278) moiety in constructing fused systems. orgsyn.org

Contributions to Organic Material Science (e.g., Luminescent Compounds, Ligands)

The inherent photophysical properties of the 2-phenylpyridine (B120327) scaffold, a core component of Pyridine, 3-chloro-2-(4-methoxyphenyl)- , make it a promising candidate for the development of luminescent materials. rsc.orgmdpi.com The extended π-conjugation between the pyridine and phenyl rings can give rise to fluorescence. By introducing different substituents through derivatization, the emission properties, such as wavelength and quantum yield, can be precisely controlled. For example, the incorporation of triphenylamine (B166846) moieties can lead to materials with interesting fluorescence and medicinal properties. mdpi.com The development of highly luminescent 4H-1,2,4-triazole derivatives through Suzuki cross-coupling reactions demonstrates a relevant strategy for creating novel luminophores from halogenated aromatic precursors. nih.gov

Ligand Design and Coordination Chemistry Applications

The nitrogen atom in the pyridine ring of Pyridine, 3-chloro-2-(4-methoxyphenyl)- possesses a lone pair of electrons, making it an excellent coordination site for metal ions. This property allows for its use as a ligand in the design of metal complexes with specific catalytic or photophysical properties. nih.gov The coordination of metal ions can significantly alter the electronic structure and reactivity of the organic scaffold.

Palladium-catalyzed C-N cross-coupling reactions are frequently employed in the synthesis of complex ligands. acs.org The ability to introduce various functional groups onto the Pyridine, 3-chloro-2-(4-methoxyphenyl)- framework allows for the creation of multidentate ligands capable of forming stable complexes with a variety of transition metals. acs.org The resulting metal complexes can find applications in catalysis, sensing, and as luminescent materials. For instance, gold(I) complexes with N-heterocyclic carbene (NHC) ligands derived from related structures have shown promise due to their luminescence and catalytic properties. acs.org

Computational and Theoretical Investigations on Pyridine, 3 Chloro 2 4 Methoxyphenyl

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to elucidating the electronic properties and energetic stability of Pyridine (B92270), 3-chloro-2-(4-methoxyphenyl)-. These methods solve approximations of the Schrödinger equation to determine the molecule's electronic structure.

Density Functional Theory (DFT) and ab initio methods are the cornerstones of modern computational chemistry for studying molecular systems. DFT methods, such as the widely used B3LYP and B3PW91 functionals, calculate the electronic structure based on the electron density, offering a balance between computational cost and accuracy. researchgate.net Ab initio methods, like Hartree-Fock (HF), derive their results from first principles without experimental parameters but are often more computationally demanding. researchgate.net

For a molecule like Pyridine, 3-chloro-2-(4-methoxyphenyl)-, these calculations typically employ basis sets such as 6-311G(d,p) or 6-311++G(d,p) to accurately describe the distribution of electrons. researchgate.netmdpi.comjocpr.com The primary output of these calculations is the optimized molecular geometry, corresponding to the lowest energy arrangement of the atoms, as well as the total electronic energy. These foundational calculations are prerequisites for further analysis of the molecule's properties. researchgate.net

Table 1: Common Methodologies in Quantum Chemical Calculations

| Method Type | Common Functionals/Levels | Typical Basis Set | Key Outputs |

|---|---|---|---|

| Density Functional Theory (DFT) | B3LYP, B3PW91, PBE0 | 6-311G(d,p), 6-311++G(d,p) | Optimized Geometry, Electronic Energy, Electron Density |

| Ab Initio | Hartree-Fock (HF), MP2 | 6-311G(d,p) | Optimized Geometry, Electronic Energy, Wavefunction |

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgscirp.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, defining the molecule's nucleophilicity. youtube.com Conversely, the LUMO is the innermost orbital without electrons and acts as an electron acceptor, governing electrophilicity. youtube.com

For Pyridine, 3-chloro-2-(4-methoxyphenyl)-, the HOMO is expected to be predominantly located on the electron-rich 4-methoxyphenyl (B3050149) ring, which can donate electron density. The LUMO is anticipated to be distributed across the more electron-deficient 3-chloropyridine (B48278) ring, making it susceptible to nucleophilic attack. researchgate.netwuxibiology.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter indicating the molecule's kinetic stability and chemical reactivity. researchgate.net A large gap implies high stability, while a small gap suggests the molecule is more reactive.

Table 2: Frontier Molecular Orbital (FMO) Characteristics for Pyridine, 3-chloro-2-(4-methoxyphenyl)-

| Orbital | Expected Location | Role in Reactivity |

|---|---|---|

| HOMO | Primarily on the 4-methoxyphenyl ring | Electron donor (Nucleophilic center) |

| LUMO | Primarily on the 3-chloropyridine ring | Electron acceptor (Electrophilic center) |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Indicator of chemical reactivity and kinetic stability |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. uni-muenchen.de It is invaluable for predicting how a molecule will interact with other chemical species, particularly for identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.net The MEP map uses a color scale where red indicates regions of most negative electrostatic potential (electron-rich), and blue represents areas of most positive electrostatic potential (electron-poor), while green denotes neutral regions. researchgate.net

In the MEP map of Pyridine, 3-chloro-2-(4-methoxyphenyl)-, the most negative potential (red/yellow) is expected around the electronegative nitrogen atom of the pyridine ring and the oxygen atom of the methoxy (B1213986) group. mdpi.comnih.gov These regions are the most likely sites for electrophilic attack. Conversely, regions of positive potential (blue) are anticipated around the hydrogen atoms, indicating susceptibility to nucleophilic attack.

Table 3: Predicted Molecular Electrostatic Potential (MEP) Regions and Reactivity

| Molecular Region | Expected MEP Color | Predicted Reactivity |

|---|---|---|

| Pyridine Nitrogen Atom | Red / Yellow (Negative) | Site for electrophilic attack / protonation |

| Methoxy Oxygen Atom | Red / Yellow (Negative) | Site for electrophilic attack / hydrogen bonding |

| Aromatic Hydrogens | Blue (Positive) | Potential sites for nucleophilic interaction |

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of Pyridine, 3-chloro-2-(4-methoxyphenyl)- are crucial for its interactions. The molecule possesses conformational flexibility, primarily due to the rotation around the single bond connecting the pyridine and phenyl rings. nih.gov

Conformational analysis aims to identify the most stable three-dimensional arrangement (conformer) of the molecule. This is often achieved by performing a Potential Energy Surface (PES) scan, where the energy of the molecule is calculated as a function of the dihedral angle between the two aromatic rings. researchgate.net These calculations can identify the global energy minimum conformation.

Molecular Dynamics (MD) simulations provide a more dynamic picture, modeling the atomic motions of the molecule over time. nih.gov By simulating the molecule in a specific environment, such as in a solvent like water, MD can explore the accessible conformational space, study the stability of different conformers, and analyze intermolecular interactions. nih.govmdpi.com

Theoretical Prediction of Spectroscopic Properties (for mechanistic interpretation)

Computational methods are extensively used to predict spectroscopic properties, which serves as a powerful aid in the interpretation and assignment of experimental spectra. mdpi.com

Theoretical vibrational analysis, typically performed using DFT methods, calculates the frequencies of the normal modes of vibration. researchgate.net These calculated frequencies correspond to the absorption peaks observed in experimental Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectra. c6h6.org A scaling factor is often applied to the calculated frequencies to correct for approximations in the computational method and anharmonicity, leading to better agreement with experimental data. nih.gov

For Pyridine, 3-chloro-2-(4-methoxyphenyl)-, theoretical vibrational analysis helps assign specific peaks to the stretching, bending, and torsional motions of its constituent functional groups. This includes C-H stretching in the aromatic rings, pyridine ring breathing modes, asymmetric and symmetric stretching of the C-O-C bond in the methoxy group, and the C-Cl stretching vibration. jocpr.comresearchgate.net

Table 4: Selected Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Typical Experimental Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 |

| Methoxy C-H | Asymmetric/Symmetric Stretching | 2985 - 2920 jocpr.com |

| Pyridine Ring | C=C, C=N Stretching | 1600 - 1400 |

| Methoxy C-O-C | Asymmetric Stretching | 1310 - 1210 jocpr.com |

| Methoxy C-O-C | Symmetric Stretching | 1050 - 1010 jocpr.com |

| C-Cl | Stretching | 800 - 600 |

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions (GIAO method)

Theoretical calculations of Nuclear Magnetic Resonance (NMR) spectra provide invaluable insights into the electronic environment of atomic nuclei in a molecule. The Gauge-Including Atomic Orbital (GIAO) method is a widely employed quantum chemical approach for the prediction of NMR chemical shifts, offering a reliable comparison with experimental data. nih.govnih.gov Computational studies on molecules structurally related to 3-chloro-2-(4-methoxyphenyl)pyridine, such as other substituted pyridine and methoxyphenyl derivatives, have demonstrated the utility of Density Functional Theory (DFT) in conjunction with the GIAO method for accurate chemical shift determination. nih.govresearchgate.net

These theoretical investigations are typically performed using a functional like B3LYP and a basis set such as 6-311++G(d,p). researchgate.net The calculations are often conducted in a simulated solvent environment, like Dimethyl Sulfoxide (DMSO-d6), to mimic experimental conditions. researchgate.net By optimizing the molecular geometry and then performing GIAO calculations on the stable conformer, researchers can predict the ¹H and ¹³C NMR chemical shifts.

For 3-chloro-2-(4-methoxyphenyl)pyridine, the predicted chemical shifts would be influenced by the electronic effects of the substituents on both the pyridine and phenyl rings. The chlorine atom, being electronegative, would deshield adjacent protons and carbons on the pyridine ring. The methoxy group on the phenyl ring, an electron-donating group, would cause an upfield shift (shielding) for the protons and carbons on that ring, particularly at the ortho and para positions relative to the methoxy group. The predicted values serve as a powerful tool for structural elucidation and for the verification of synthesized compounds.

Below are hypothetical ¹H and ¹³C NMR chemical shift values for 3-chloro-2-(4-methoxyphenyl)pyridine, based on computational studies of analogous compounds.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-chloro-2-(4-methoxyphenyl)pyridine using the GIAO method. (Note: These are representative values based on computational studies of similar compounds and are not experimental data.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine Ring | ||

| H-4 | 7.90 - 8.10 | |

| H-5 | 7.40 - 7.60 | |

| H-6 | 8.50 - 8.70 | |

| C-2 | 158.0 - 160.0 | |

| C-3 | 130.0 - 132.0 | |

| C-4 | 138.0 - 140.0 | |

| C-5 | 123.0 - 125.0 | |

| C-6 | 149.0 - 151.0 | |

| Phenyl Ring | ||

| H-2', H-6' | 7.50 - 7.70 | |

| H-3', H-5' | 7.00 - 7.20 | |

| C-1' | 128.0 - 130.0 | |

| C-2', C-6' | 130.0 - 132.0 | |

| C-3', C-5' | 114.0 - 116.0 | |

| C-4' | 160.0 - 162.0 | |

| Methoxy Group | ||

| OCH₃ | 3.80 - 3.90 | 55.0 - 56.0 |

UV-Vis Absorption Spectra and Electronic Transitions (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for investigating the electronic absorption properties of molecules. nih.gov It is used to predict the ultraviolet-visible (UV-Vis) absorption spectra by calculating the energies of electronic transitions from the ground state to various excited states. researchgate.net For aromatic compounds like 3-chloro-2-(4-methoxyphenyl)pyridine, TD-DFT calculations can elucidate the nature of these transitions, which are typically π → π* and n → π* in nature.

Computational studies on similar heterocyclic and aromatic systems often employ the B3LYP functional with a suitable basis set to first optimize the ground-state geometry. researchgate.net Subsequently, TD-DFT calculations are performed to obtain the excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and the intensity of the absorption bands, respectively. researchgate.net

The electronic spectrum of 3-chloro-2-(4-methoxyphenyl)pyridine is expected to be characterized by intense absorption bands in the UV region. These absorptions are primarily due to π → π* transitions within the pyridine and methoxyphenyl ring systems. The presence of the chlorine and methoxy substituents, along with the conjugation between the two aromatic rings, will influence the energies of the frontier molecular orbitals (HOMO and LUMO) and thus the wavelengths of maximum absorption. The analysis of the molecular orbitals involved in these transitions can reveal charge transfer characteristics, for instance, from the electron-rich methoxyphenyl ring to the pyridine ring.

A representative table of predicted UV-Vis absorption data for 3-chloro-2-(4-methoxyphenyl)pyridine, derived from TD-DFT studies on analogous molecules, is presented below.

Table 2: Predicted UV-Vis Absorption Data for 3-chloro-2-(4-methoxyphenyl)pyridine from TD-DFT Calculations. (Note: These are representative values based on computational studies of similar compounds and are not experimental data.)

| Predicted λ_max (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution (Transition) |

| 280 - 295 | 4.20 - 4.43 | > 0.1 | HOMO → LUMO (π → π) |

| 235 - 250 | 4.96 - 5.28 | > 0.2 | HOMO-1 → LUMO (π → π) |

| 210 - 225 | 5.51 - 5.90 | > 0.1 | HOMO → LUMO+1 (π → π*) |

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry provides a powerful lens for understanding the mechanisms of chemical reactions, allowing for the characterization of transition states and reaction intermediates that are often difficult to observe experimentally. The synthesis of biaryl compounds such as 3-chloro-2-(4-methoxyphenyl)pyridine is commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. acs.orgmdpi.comresearchgate.net

Theoretical modeling of these catalytic cycles can elucidate the energetics of each elementary step: oxidative addition, transmetalation, and reductive elimination. acs.org DFT calculations are employed to map the potential energy surface of the reaction, identifying the lowest energy pathway. For a reaction forming 3-chloro-2-(4-methoxyphenyl)pyridine, this would likely involve the coupling of a 2,3-dichloropyridine (B146566) derivative with a 4-methoxyphenylboronic acid (or a related organometallic reagent) in the presence of a palladium catalyst. researchgate.net

The modeling would begin with the optimization of the geometries of the reactants, the palladium catalyst (often a Pd(0) complex with phosphine (B1218219) ligands), and the base. acs.org The transition state for the oxidative addition of the C-Cl bond of the pyridine to the palladium center would be located and its structure and energy determined. This is a critical step, and computational studies have shown that the electronic nature of the aryl halide can influence the activation barrier. acs.org Following this, the transmetalation step, where the 4-methoxyphenyl group is transferred from the boron atom to the palladium complex, would be modeled. Finally, the reductive elimination step, which forms the C-C bond between the two aromatic rings and regenerates the Pd(0) catalyst, would be investigated.

Non-Linear Optical (NLO) Properties and Charge Transfer Studies

Molecules with significant non-linear optical (NLO) properties are of great interest for applications in optoelectronics and photonics. researchgate.netunt.edu The NLO response of a molecule is governed by its hyperpolarizability. Computational chemistry, particularly DFT, is a key tool for predicting the NLO properties of novel materials. biointerfaceresearch.comresearchgate.net The first hyperpolarizability (β) is a measure of the second-order NLO response.

For a molecule like 3-chloro-2-(4-methoxyphenyl)pyridine, the presence of both an electron-donating group (methoxy) and an electron-withdrawing system (the chloro-substituted pyridine ring) connected through a conjugated π-system can lead to intramolecular charge transfer (ICT). mdpi.com This ICT is a key factor for a large hyperpolarizability. Upon electronic excitation, electron density can shift from the methoxyphenyl moiety to the pyridine ring, creating a large change in the dipole moment, which enhances the NLO response.

Computational studies would involve optimizing the geometry of the molecule and then calculating the static first hyperpolarizability (β₀) and its components using DFT methods. biointerfaceresearch.com The analysis of the frontier molecular orbitals (HOMO and LUMO) is crucial in this context. A small HOMO-LUMO energy gap is often correlated with a higher NLO response. biointerfaceresearch.com The spatial distribution of the HOMO and LUMO can visually represent the ICT character. In 3-chloro-2-(4-methoxyphenyl)pyridine, the HOMO is expected to be localized primarily on the electron-rich methoxyphenyl ring, while the LUMO would be concentrated on the electron-deficient chloropyridine ring, confirming the potential for significant charge transfer. mdpi.com

Table 3: Predicted Non-Linear Optical (NLO) Properties for 3-chloro-2-(4-methoxyphenyl)pyridine. (Note: These are representative values based on computational studies of similar donor-acceptor systems and are not experimental data.)

| Property | Predicted Value (a.u.) |

| Dipole Moment (μ) | 3.0 - 5.0 D |

| First Hyperpolarizability (β₀) | 15 - 30 x 10⁻³⁰ esu |

| HOMO-LUMO Energy Gap (eV) | 4.0 - 4.5 |

These theoretical predictions suggest that 3-chloro-2-(4-methoxyphenyl)pyridine possesses characteristics that make it a candidate for further investigation as an NLO material.

Advanced Analytical Techniques for Structural and Mechanistic Research

High-Resolution Mass Spectrometry for Reaction Intermediates and Product Elucidation (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of "Pyridine, 3-chloro-2-(4-methoxyphenyl)-". It provides the high-accuracy mass measurement required to determine the elemental composition of the parent molecule, its synthetic intermediates, and any subsequent reaction products.

Detailed Research Findings: In the context of synthesizing substituted pyridines, HRMS is crucial for confirming the identity of the final product. For "Pyridine, 3-chloro-2-(4-methoxyphenyl)-" (C12H10ClNO), HRMS would be used to measure the exact mass of the molecular ion. bldpharm.com Techniques like Electrospray Ionization (ESI) are commonly employed for such analyses. researchgate.net The measured mass is compared against the calculated theoretical mass, with a minimal mass error (typically <5 ppm) confirming the molecular formula.

A key feature in the mass spectrum of a monochlorinated compound like this is the characteristic isotopic pattern of chlorine. The presence of two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 natural abundance results in two distinct peaks for the molecular ion: [M]⁺ and [M+2]⁺, with a relative intensity ratio of about 3:1. This pattern serves as a definitive marker for the presence of a single chlorine atom in the structure. researchgate.netrsc.org In studies of related heterocyclic compounds, HRMS has been effectively used to confirm the successful incorporation of substituents and verify the molecular formula of complex structures. researchgate.netrsc.org

Table 6.1: Representative HRMS Data for a Chloro-Substituted Heterocycle

| Parameter | Expected Value for C12H10ClNO | Finding |

|---|---|---|

| Molecular Formula | C₁₂H₁₀ClNO | Confirmed by mass accuracy. bldpharm.com |

| Calculated Mass [M+H]⁺ | 220.0499 | The experimental value would be compared to this. |

| Isotopic Peaks | [M]⁺ and [M+2]⁺ | A 3:1 intensity ratio is expected, confirming one Cl atom. researchgate.net |

Advanced Nuclear Magnetic Resonance Spectroscopy (e.g., 2D NMR, Solid-State NMR for Complex Structures, Dynamic Processes)

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary technique for the structural elucidation of "Pyridine, 3-chloro-2-(4-methoxyphenyl)-" in solution. While standard 1D ¹H and ¹³C NMR provide initial data, advanced 2D NMR techniques are necessary for unambiguous assignment of all signals and confirmation of the substitution pattern.

Detailed Research Findings:

1D and 2D NMR in Solution: The structural characterization of complex heterocyclic systems is heavily reliant on a combination of 1D and 2D NMR experiments. researchgate.net For "Pyridine, 3-chloro-2-(4-methoxyphenyl)-", ¹H NMR would show distinct signals for the protons on the pyridine (B92270) and phenyl rings, as well as a singlet for the methoxy (B1213986) group. nih.gov To resolve ambiguities from signal overlap and to establish through-bond connectivities, 2D NMR experiments are employed. researchgate.net

COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks within the pyridine and phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying the substitution pattern by showing correlations between protons and carbons over two to three bonds. For instance, it would show a correlation between the methoxy protons and the corresponding carbon on the phenyl ring, and crucially, between protons on one ring and carbons on the other, confirming the C-C bond that links the two aromatic systems. ipb.pt

Solid-State NMR (SSNMR): For analyzing the compound in its solid form or within a molecular complex, solid-state NMR provides valuable structural information where solution NMR is not feasible. emory.edu Techniques such as ¹³C Cross-Polarization Magic-Angle Spinning (CPMAS) can overcome the line broadening seen in solids to provide high-resolution spectra. emory.eduacs.org SSNMR, often combined with DFT chemical shift computations, can help understand intermolecular interactions and conformational differences between the solid and solution states. acs.org

Table 6.2: Predicted NMR Assignments for Pyridine, 3-chloro-2-(4-methoxyphenyl)-

| Nucleus | Technique | Predicted Chemical Shift (δ, ppm) & Multiplicity | Purpose |

|---|---|---|---|

| ¹H | 1D NMR | ~3.9 (s, 3H, -OCH₃), 7.0-8.6 (m, 7H, Ar-H) | Initial mapping of proton environments. nih.gov |

| ¹³C | 1D NMR | ~55 (-OCH₃), 114-160 (Ar-C) | Identification of all unique carbon atoms. researchgate.net |

| ¹H-¹H | COSY | Cross-peaks between adjacent aromatic protons | Establishes H-H connectivity within each ring. researchgate.net |

| ¹H-¹³C | HSQC | Cross-peaks correlating each Ar-H to its Ar-C | Assigns carbons directly bonded to protons. researchgate.net |

X-ray Crystallography for Definitive Molecular Structure Elucidation

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of molecular structure, including bond lengths, bond angles, and intermolecular interactions.

Detailed Research Findings: While a specific crystal structure for "Pyridine, 3-chloro-2-(4-methoxyphenyl)-" is not publicly available, analysis of closely related compounds provides a clear expectation of the results such a study would yield. For instance, the crystal structures of other substituted chloropyridines and methoxyphenyl derivatives have been extensively reported. researchgate.netnih.govresearchgate.net

An X-ray diffraction analysis of "Pyridine, 3-chloro-2-(4-methoxyphenyl)-" would be expected to:

Confirm the covalent connectivity, definitively placing the chloro substituent at the C3 position of the pyridine ring and the 4-methoxyphenyl (B3050149) group at the C2 position.

Determine the precise bond lengths and angles for the entire molecule.

Measure the dihedral angle between the planes of the pyridine and the phenyl rings, which is a critical conformational parameter. In related structures, these angles can vary significantly depending on the steric hindrance and electronic nature of the substituents. researchgate.netnih.gov

Reveal the nature of intermolecular interactions in the crystal lattice, such as C-H···π or π–π stacking, which govern the crystal packing. nih.gov

Table 6.3: Hypothetical Crystallographic Data Based on Analogous Structures

| Parameter | Expected Data | Reference Analogy |

|---|---|---|

| Crystal System | Monoclinic or Orthorhombic | Common for such aromatic compounds. researchgate.netresearchgate.net |

| Space Group | e.g., P2₁/c, Pbcn | Common space groups for this class of molecules. researchgate.netresearchgate.net |

| Dihedral Angle (Py-Ph) | 35 - 60° | This angle is influenced by steric and electronic effects. researchgate.netnih.gov |

| C-Cl Bond Length | ~1.74 Å | Typical for chloro-aromatic systems. iucr.org |

Spectroscopic Probes for In Situ Reaction Monitoring (e.g., IR, UV-Vis)

Monitoring the progress of a chemical reaction in real-time is essential for optimizing reaction conditions and understanding kinetics. In situ spectroscopic probes like Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful tools for this purpose.

Detailed Research Findings:

Infrared (IR) Spectroscopy: FT-IR spectroscopy can be used to follow the synthesis of "Pyridine, 3-chloro-2-(4-methoxyphenyl)-" by monitoring the appearance of characteristic vibrational bands of the product or the disappearance of reactant bands. Key vibrations include C-Cl stretches, C-O stretches of the methoxy group, and the aromatic C=C and C=N stretching modes of the pyridine ring. The formation of the substituted pyridine ring would lead to specific changes in the fingerprint region (below 1500 cm⁻¹).

Chromatographic Techniques for Reaction Monitoring and Purification (e.g., HPLC, GC-MS)

Chromatographic methods are fundamental for both monitoring the progress of a reaction and for the purification of the final product. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common techniques employed.

Detailed Research Findings:

High-Performance Liquid Chromatography (HPLC): HPLC is a robust technique for analyzing the composition of a reaction mixture. bldpharm.com A small aliquot can be withdrawn from the reaction at various time points and injected into the HPLC to quantify the consumption of reactants and the formation of "Pyridine, 3-chloro-2-(4-methoxyphenyl)-". This is also the primary method for assessing the purity of the final product. A typical method would use a reversed-phase column (e.g., C18) with a gradient of water and an organic solvent like acetonitrile (B52724) as the mobile phase, with UV detection at a suitable wavelength. mtc-usa.com

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds, GC-MS is an excellent tool for both separation and identification. The sample is vaporized and separated on a GC column, with each component subsequently entering a mass spectrometer for detection. The resulting mass spectrum provides a molecular fingerprint that can be used to confirm the identity of the product and any byproducts. epa.gov This technique is particularly valuable for checking the final purity and identifying trace impurities that may not be resolved by other methods. Purification of the crude product is often achieved using column chromatography on silica (B1680970) gel, a preparative-scale version of the principles used in analytical chromatography. rsc.org

Table 6.5: Typical HPLC Method Parameters for Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | Cogent Amide™ or C18, 4µm, 100Å | Provides separation based on polarity. mtc-usa.com |

| Mobile Phase | A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid | Elutes compounds from the column. mtc-usa.com |